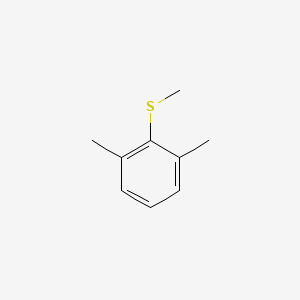

2,6-Dimethylthioanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVXUDPAZIIEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335475 | |

| Record name | 2,6-Dimethylthioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4163-79-5 | |

| Record name | 1,3-Dimethyl-2-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylthioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4163-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylthioanisole: Chemical Properties, Structure, and Synthetic Insights for Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethylthioanisole, a molecule of interest in the fields of organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from closely related analogs, predictive models, and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, predicted physicochemical and spectroscopic properties, a plausible and detailed synthetic protocol, and its potential applications as a building block in the development of novel therapeutics.

Introduction and Strategic Importance

Substituted thioanisoles are a class of compounds that have garnered significant attention in medicinal chemistry. The presence of a sulfur atom offers a unique combination of lipophilicity, metabolic handles, and the ability to engage in specific non-covalent interactions with biological targets. The strategic placement of methyl groups at the 2 and 6 positions of the phenyl ring in this compound introduces steric hindrance that can profoundly influence its conformation, reactivity, and metabolic stability. This steric shielding can prevent unwanted metabolic oxidation of the sulfur atom and can lock the molecule into a specific conformation, which can be advantageous in designing selective ligands for protein targets.

This guide aims to provide a foundational understanding of this compound, enabling researchers to explore its potential as a scaffold or intermediate in the synthesis of novel drug candidates.

Molecular Structure and Chemical Identity

The fundamental structure of this compound consists of a benzene ring substituted with a methylthio group (-SCH₃) and two methyl groups at the ortho positions relative to the thioether.

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₂S | [1] |

| IUPAC Name | 1,3-dimethyl-2-(methylthio)benzene | [1] |

| CAS Number | 4163-79-5 | |

| Molecular Weight | 152.26 g/mol | [1] |

| SMILES | CC1=C(SC)C=CC=C1C | [1] |

| InChI | InChI=1S/C9H12S/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3 | [1] |

| InChIKey | ITVXUDPAZIIEKD-UHFFFAOYSA-N | [1] |

graph "2_6_Dimethylthioanisole_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Substituents S [label="S", pos="0,2.5!", fontcolor="#EA4335"]; C_S [label="CH₃", pos="0,4!", fontcolor="#34A853"]; C_2 [label="CH₃", pos="-1.74,1!", fontcolor="#4285F4"]; C_6 [label="CH₃", pos="1.74,1!", fontcolor="#4285F4"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; S -- C_S; C2 -- C_2; C6 -- C_6;

}

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: Predictions and Insights

| Property | Predicted/Reported Value | Remarks and Justification | Source |

| Boiling Point | 188 °C | Reported in a Safety Data Sheet; consistent with the boiling point of related substituted thioanisoles. | [2] |

| Density | 1.057 g/mL at 20 °C | Reported in a Safety Data Sheet. | [2] |

| XlogP | 3.2 | This predicted value indicates a moderate level of lipophilicity, a common feature for drug-like molecules designed to cross cell membranes. | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | Based on the nonpolar nature of the molecule and the properties of similar aromatic thioethers. | General Chemical Principles |

Spectroscopic Profile: An Interpretive and Predictive Analysis

Direct experimental spectra for this compound are not available in the searched literature. This section provides a predicted spectroscopic profile based on the known spectral data of the closely related compounds 2,6-dimethylanisole and 2,6-dimethylthiophenol, and established principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple and highly informative.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H3, H4, H5) | 7.0 - 7.2 | Multiplet | 3H | The aromatic protons will be in a typical aromatic region. The exact splitting pattern will be complex due to coupling between H3-H4 and H4-H5. Based on data for 2,6-dimethylanisole, these peaks are expected around 7.0 ppm.[3] |

| ortho-Methyl (2 x -CH₃) | ~2.3 | Singlet | 6H | The two methyl groups at the 2 and 6 positions are chemically equivalent and will appear as a single sharp peak. Their chemical shift is influenced by the aromatic ring current. |

| Thioether Methyl (-SCH₃) | ~2.5 | Singlet | 3H | The methyl group attached to the sulfur atom will be a singlet and is expected to be slightly downfield compared to the aromatic methyl groups due to the electronegativity of the sulfur atom. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C-S) | 138 - 142 | The carbon atom directly attached to the sulfur will be deshielded. |

| C2, C6 (C-CH₃) | 135 - 139 | The carbons bearing the methyl groups will be in a similar region to C1. |

| C3, C5 | 128 - 130 | These aromatic carbons are expected in the typical range for substituted benzenes. |

| C4 | 124 - 127 | The para-carbon is expected to be slightly upfield compared to the C3/C5 carbons. |

| ortho-Methyl (-CH₃) | 20 - 23 | Typical chemical shift for methyl groups on an aromatic ring. |

| Thioether Methyl (-SCH₃) | 15 - 18 | The methyl group attached to sulfur is generally found in this region. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the aromatic ring and the alkyl groups.

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 2950 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-S | 700 - 600 | Stretching |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Rationale |

| 152 | [M]⁺ | Molecular ion peak. |

| 137 | [M - CH₃]⁺ | Loss of a methyl group from the thioether or the aromatic ring. |

| 105 | [M - SCH₃]⁺ | Loss of the methylthio group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds with alkyl substituents. |

Synthesis of this compound: A Detailed Experimental Protocol

While a specific protocol for this compound is not explicitly detailed in the surveyed literature, a reliable synthesis can be designed based on the well-established methylation of thiophenols. The following protocol is adapted from general methods for thioether synthesis, such as the one described for thioanisole using a methylating agent.[4] The starting material, 2,6-dimethylthiophenol, is commercially available.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Materials:

-

2,6-Dimethylthiophenol

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Hydroxide

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation of 2,6-Dimethylthiophenol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylthiophenol (1.0 eq).

-

Dissolve the thiophenol in anhydrous THF (or DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, an aqueous solution of sodium hydroxide (1.1 eq) can be used, although this may require phase-transfer catalysis for optimal results in some cases.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases and a clear solution or a uniform suspension of the sodium thiophenolate is formed.

-

-

Methylation:

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) dropwise via a syringe. Caution: Methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) or by vacuum distillation to afford pure this compound.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting thiophenol. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, and MS), comparing the obtained data with the predicted values outlined in this guide.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is influenced by the electron-donating nature of the methylthio group and the steric hindrance imposed by the ortho-methyl groups.

Sources

Spectroscopic Profile of 2,6-Dimethylthioanisole: A Technical Guide

Introduction

2,6-Dimethylthioanisole, also known as 1,3-dimethyl-2-(methylthio)benzene, is an aromatic organic compound with the chemical formula C₉H₁₂S. Its structure features a benzene ring substituted with two methyl groups at positions 2 and 6, and a methylthio group at position 1. This substitution pattern imparts specific chemical and physical properties that are of interest in various fields of chemical research, including synthetic organic chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and for predicting its behavior in chemical reactions.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely available in public databases, this guide presents high-quality predicted data, interpreted with reference to analogous compounds and fundamental spectroscopic principles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a detailed analysis of its spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the numbering of its carbon atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methyl protons of the two methyl groups, and the methyl protons of the methylthio group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | H4 |

| ~7.05 | d | 2H | H3, H5 |

| ~2.45 | s | 6H | 2 x Ar-CH₃ |

| ~2.20 | s | 3H | S-CH₃ |

Interpretation:

-

Aromatic Protons (H3, H4, H5): The aromatic region is expected to show a triplet for the proton at the C4 position due to coupling with the two equivalent protons at C3 and C5. The protons at C3 and C5 are expected to appear as a doublet due to coupling with the H4 proton. The chemical shifts are influenced by the electron-donating nature of the methyl and methylthio groups.

-

Aromatic Methyl Protons (Ar-CH₃): The six protons of the two methyl groups at C2 and C6 are chemically equivalent and are expected to appear as a sharp singlet.

-

Methylthio Protons (S-CH₃): The three protons of the methylthio group are also chemically unique and will appear as a distinct singlet, typically at a slightly upfield position compared to the aromatic methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six chemically different carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C2, C6 |

| ~138 | C1 |

| ~129 | C4 |

| ~128 | C3, C5 |

| ~21 | Ar-CH₃ |

| ~15 | S-CH₃ |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the methyl groups (C2, C6) are expected to be the most downfield. The carbon attached to the sulfur atom (C1) will also be significantly downfield. The C4 carbon will be at a slightly lower chemical shift, followed by the equivalent C3 and C5 carbons.

-

Aliphatic Carbons: The carbons of the aromatic methyl groups (Ar-CH₃) will appear in the typical aliphatic region. The carbon of the methylthio group (S-CH₃) is expected to be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic ring, and C-S stretching.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1450-1370 | Medium | CH₃ Bending |

| 770-730 | Strong | Aromatic C-H Bending (1,2,3-trisubstituted) |

| 700-600 | Weak-Medium | C-S Stretch |

Interpretation:

-

C-H Stretching: The spectrum will show distinct bands for aromatic C-H stretching just above 3000 cm⁻¹ and strong bands for aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-H Bending: The strong band in the 770-730 cm⁻¹ region is indicative of the out-of-plane C-H bending for a 1,2,3-trisubstituted benzene ring.

-

C-S Stretching: The carbon-sulfur stretching vibration is expected to appear as a weak to medium intensity band in the 700-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data

| m/z | Ion | Possible Fragmentation |

| 152 | [M]⁺ | Molecular Ion |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical |

| 105 | [M - SCH₃]⁺ | Loss of a methylthio radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Fragmentation Pathway:

Caption: Predicted fragmentation pathway of this compound.

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 152, corresponding to the molecular weight of this compound.

-

Loss of a Methyl Radical: A common fragmentation pathway for alkylbenzenes is the loss of a methyl radical, leading to a fragment ion at m/z 137.

-

Loss of a Methylthio Radical: Cleavage of the C-S bond can result in the loss of a methylthio radical, giving a fragment at m/z 105.

-

Tropylium Ion: Rearrangement and subsequent fragmentation can lead to the formation of the stable tropylium ion at m/z 91.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed in this guide. The specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small drop of the neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Conclusion

This technical guide has provided a detailed overview of the predicted NMR, IR, and MS spectroscopic data for this compound. By analyzing the expected chemical shifts, absorption bands, and fragmentation patterns, researchers can gain significant insights into the molecular structure and chemical properties of this compound. The provided protocols offer a starting point for the experimental characterization of this compound and related molecules. While predicted data is a powerful tool, experimental verification remains the gold standard in chemical analysis.

References

-

PubChem. This compound. [Link]

-

PubChem. 2,6-Dimethylanisole. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylthioanisole

Introduction

2,6-Dimethylthioanisole is a sulfur-containing aromatic compound with applications in various fields of chemical research, including as a building block in the synthesis of more complex molecules and as a ligand in organometallic chemistry. Its synthesis, while not exceedingly complex, presents unique challenges primarily due to the steric hindrance imposed by the two methyl groups ortho to the sulfur atom. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering a detailed analysis of the underlying chemical principles, practical experimental protocols, and a comparative assessment of the available methods. This document is intended for researchers, scientists, and professionals in drug development and related industries who require a thorough understanding of the synthesis of this and similar sterically hindered thioanisoles.

Two principal strategies for the synthesis of this compound will be discussed, both of which converge on the key intermediate, 2,6-dimethylthiophenol. The final step in both pathways is the methylation of this thiophenol. The choice of the initial starting material, either 2,6-dimethylaniline or 2,6-dimethylphenol, dictates the initial synthetic route.

Core Synthetic Pathways: A Comparative Overview

The selection of a synthetic pathway is often a balance between factors such as starting material availability, overall yield, reaction conditions, and safety considerations. The two main routes to this compound each present a distinct set of advantages and disadvantages.

| Pathway | Starting Material | Key Intermediate | Overall Yield (indicative) | Key Considerations |

| Diazotization Route | 2,6-Dimethylaniline | 2,6-Dimethylbenzenediazonium salt | Moderate | Requires careful temperature control; diazonium intermediates can be unstable. |

| Newman-Kwart Rearrangement | 2,6-Dimethylphenol | O-(2,6-Dimethylphenyl) dimethylthiocarbamate | Good to Excellent | Involves a high-temperature thermal rearrangement; milder, catalyzed options are available. |

Pathway 1: The Diazotization of 2,6-Dimethylaniline

This classical approach to the synthesis of aryl thiols involves the conversion of an arylamine to a diazonium salt, which is then displaced by a sulfur-containing nucleophile. In the context of this compound synthesis, the process begins with the readily available 2,6-dimethylaniline.

Step 1: Diazotization of 2,6-Dimethylaniline

The first step is the formation of a 2,6-dimethylbenzenediazonium salt. This is typically achieved by treating 2,6-dimethylaniline with a source of nitrous acid, usually generated in situ from sodium nitrite and a strong mineral acid such as hydrochloric acid.[1] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[2]

The steric hindrance from the two ortho-methyl groups can slightly decrease the rate of diazotization compared to unhindered anilines, but the reaction proceeds effectively under standard conditions.

Step 2: Conversion to 2,6-Dimethylthiophenol

The diazonium salt is then reacted with a sulfur nucleophile. A common and effective method is the use of potassium ethyl xanthate. The resulting xanthate ester is subsequently hydrolyzed, typically under basic conditions, to yield the desired 2,6-dimethylthiophenol.

The causality behind this choice of reagent lies in the good nucleophilicity of the xanthate and the relatively clean decomposition of the intermediate to the thiophenol.

Caption: Newman-Kwart rearrangement pathway for 2,6-dimethylthiophenol.

Experimental Protocol: Synthesis of 2,6-Dimethylthiophenol via Newman-Kwart Rearrangement

Materials:

-

2,6-Dimethylphenol

-

Sodium Hydride (60% dispersion in mineral oil)

-

Dimethylthiocarbamoyl Chloride

-

Anhydrous Toluene or DMF

-

Sodium Hydroxide

-

Ethanol

-

Hydrochloric Acid

-

Diethyl Ether

Procedure:

-

Formation of O-(2,6-Dimethylphenyl) dimethylthiocarbamate:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous toluene under an inert atmosphere, add a solution of 2,6-dimethylphenol (1.0 eq) in anhydrous toluene dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

-

Add a solution of dimethylthiocarbamoyl chloride (1.1 eq) in anhydrous toluene and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction, quench with water, and extract the product with diethyl ether.

-

Wash the organic layer, dry, and concentrate to give the crude O-aryl dimethylthiocarbamate, which can be purified by chromatography or recrystallization.

-

-

Newman-Kwart Rearrangement:

-

Heat the purified O-(2,6-dimethylphenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 250-300 °C under an inert atmosphere.

-

Monitor the progress of the rearrangement by TLC or GC-MS.

-

Once the rearrangement is complete, cool the reaction mixture.

-

-

Hydrolysis:

-

Dissolve the crude S-(2,6-dimethylphenyl) dimethylthiocarbamate in ethanol and add a concentrated aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.

-

Extract the product with diethyl ether, wash the organic layer, dry, and concentrate.

-

Purify the resulting 2,6-dimethylthiophenol by vacuum distillation.

-

Final Step: Methylation of 2,6-Dimethylthiophenol

The final step in the synthesis of this compound is the S-methylation of 2,6-dimethylthiophenol. This is a standard nucleophilic substitution reaction where the thiophenolate anion acts as the nucleophile.

Choice of Methylating Agent and Base

A variety of methylating agents can be employed, with dimethyl sulfate being a common and effective choice. [2][3][4]Other options include methyl iodide and dimethyl carbonate. A base is required to deprotonate the thiophenol to form the more nucleophilic thiophenolate. Common bases include sodium hydroxide, potassium carbonate, and sodium bicarbonate. [4]The choice of base and solvent can influence the reaction rate and yield.

Caption: Final methylation step to form this compound.

Experimental Protocol: Methylation of 2,6-Dimethylthiophenol

Materials:

-

2,6-Dimethylthiophenol

-

Sodium Hydroxide

-

Dimethyl Sulfate

-

Methanol or Ethanol

-

Diethyl Ether

Procedure:

-

Dissolve 2,6-dimethylthiophenol (1.0 eq) in methanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water.

-

Cool the mixture in an ice bath and add dimethyl sulfate (1.2 eq) dropwise, keeping the temperature below 10 °C. [2]4. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with an aqueous solution of ammonium hydroxide to destroy any unreacted dimethyl sulfate.

-

Add water and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each commencing from readily available starting materials. The diazotization of 2,6-dimethylaniline offers a direct route, though it requires careful control of reaction conditions due to the potential instability of the diazonium intermediate. The Newman-Kwart rearrangement, starting from 2,6-dimethylphenol, generally provides higher yields but involves a high-temperature step, although catalytic alternatives are emerging to mitigate this.

The choice between these pathways will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and equipment capabilities. Both routes converge on the key intermediate, 2,6-dimethylthiophenol, which is then readily methylated to the final product. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

- CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate - Google P

-

2,6-Dimethylthiophenol | C8H10S | CID 61045 - PubChem. (URL: [Link])

- Synthesis of 1-N-(2,6-dimethyl phenyl)

-

Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 2,6-dimethylphenylisothiocyanate - PrepChem.com. (URL: [Link])

-

Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates | Request PDF - ResearchGate. (URL: [Link])

- US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google P

- US3931298A - Chemical process for forming 2,6-dimethylaniline - Google P

-

Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. (URL: [Link])

-

Microwave-mediated Newman–Kwart rearrangement in water - dokumen.pub. (URL: [Link])

-

dimethyl sulfate - Organic Syntheses Procedure. (URL: [Link])

-

(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (URL: [Link])

-

Org. Synth. 2015, 92, 247. (URL: [Link])

-

Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium - OUCI. (URL: [Link])

-

Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (URL: [Link])

-

The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis - Organic Chemistry Portal. (URL: [Link])

-

The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis | Request PDF - ResearchGate. (URL: [Link])

-

Newman-Kwart Rearrangement - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. 2,6-Dimethylthiophenol | C8H10S | CID 61045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2,6-Dimethylthioanisole (boiling point, density)

Abstract: This technical guide provides a focused examination of the core physical properties of 2,6-Dimethylthioanisole (CAS No. 4163-79-5), specifically its boiling point and density. Intended for researchers, chemists, and professionals in drug development, this document synthesizes available data with established experimental methodologies for property determination. We present validated protocols for measuring boiling point and density, underpinned by the scientific principles governing these techniques. The guide includes a detailed workflow for physical property characterization and a consolidated summary of the known data, aiming to serve as a practical and reliable resource for laboratory applications.

Introduction to this compound

This compound, systematically named 1,3-Dimethyl-2-(methylthio)benzene, is an aromatic organic compound. Its structure features a benzene ring substituted with two methyl groups at positions 2 and 6, and a methylthio group (-SCH₃) at position 1. The strategic placement of these functional groups influences the molecule's steric and electronic properties, making it a compound of interest in synthetic chemistry and as a potential building block in the development of more complex molecules.

Accurate knowledge of its physical properties, such as boiling point and density, is fundamental for its purification, handling, and application in research and development. These parameters are critical for process design, reaction monitoring, and ensuring the purity of synthesized materials.

Core Physical Properties

The primary physical constants for this compound are summarized below. These values are essential for predicting the compound's behavior under various laboratory conditions, from storage to reaction setups.

Data Summary Table

| Physical Property | Value | Conditions | Source |

| Boiling Point | 217-218 °C | Atmospheric Pressure | [1] |

| Density | 0.9828 g/cm³ | 30 °C | [1] |

| 0.99 g/cm³ | Not Specified | [2] | |

| Molecular Formula | C₉H₁₂S | - | [1] |

| Molecular Weight | 152.26 g/mol | - | [1] |

| CAS Number | 4163-79-5 | - | [1] |

Experimental Determination of Physical Properties

To ensure the integrity of experimental work, direct measurement of physical properties on a synthesized or acquired sample is often necessary. The following sections detail robust, self-validating protocols for determining the boiling point and density of liquid samples like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2] For pure substances, this occurs at a distinct, constant temperature, making it a reliable indicator of purity.[2][3] Distillation and micro-boiling point methods are common laboratory techniques for this measurement.[3][4]

This method is advantageous when only a small sample volume is available.[4]

Principle: A small amount of liquid is heated, and the temperature at which a rapid and continuous stream of vapor bubbles emerges from an inverted capillary tube is observed. The true boiling point is recorded when, upon cooling, the bubble stream ceases and the liquid is drawn into the capillary.[4][5]

Step-by-Step Methodology:

-

Sample Preparation: Place 2-3 mL of this compound into a small test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer. Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner. This design promotes even heat distribution via convection.

-

Observation (Heating): As the temperature rises, air trapped in the capillary will be expelled. Subsequently, a rapid and continuous stream of vapor bubbles from the sample will emerge from the capillary tip.

-

Observation (Cooling): Remove the heat source. The bubbling will slow and eventually stop. The moment the last bubble exits and the liquid begins to enter the capillary tube, record the temperature. This is the boiling point.[2]

Trustworthiness: This protocol is self-validating. The observation of a sharp, consistent temperature at which the liquid enters the capillary upon cooling provides a reliable boiling point measurement. Variations in atmospheric pressure should be noted, as they can affect the boiling point.[2][4]

Density Determination

Density (ρ) is an intrinsic property defined as the mass (m) of a substance per unit volume (V). For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).[1]

This is a straightforward and accurate method for determining the density of a liquid.

Principle: The method involves accurately measuring the mass of a precisely known volume of the liquid. The density is then calculated using the formula ρ = m/V.[1]

Step-by-Step Methodology:

-

Mass of Empty Vessel: Using an analytical balance, measure the mass of a clean, dry volumetric flask or pycnometer (a vessel of precisely known volume). Record this mass.

-

Volume Measurement: Carefully fill the vessel with this compound up to the calibration mark. Ensure the liquid's meniscus is read at eye level to avoid parallax error.

-

Mass of Filled Vessel: Measure the total mass of the vessel containing the liquid sample.

-

Temperature: Record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Subtract the mass of the empty vessel from the mass of the filled vessel to find the mass of the liquid.

-

Divide the mass of the liquid by the known volume of the vessel to calculate the density.

-

-

Replication: For enhanced accuracy and precision, repeat the measurement at least three times and calculate the average density.

Trustworthiness: The accuracy of this method relies on the precision of the balance and the volumetric glassware. Calibrated equipment is essential. Repeating the measurement and obtaining consistent results validates the experimental technique.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the characterization of a liquid sample like this compound in a research setting.

Caption: Workflow for the experimental verification of physical properties.

Conclusion

This guide has detailed the essential physical properties—boiling point and density—of this compound. By providing both established data and the experimental protocols for their verification, we offer a comprehensive resource for scientists and researchers. Adherence to these methodologies ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug development and chemical research.

References

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Sina Medical Sciences. (n.d.). Experiment name / Determination of Boiling point. Retrieved from [Link]

-

JoVE. (2020). Boiling Points - Procedure. Retrieved from [Link]

Sources

2,6-Dimethylthioanisole CAS number and safety information

An In-Depth Technical Guide to 2,6-Dimethylthioanisole for Advanced Research

Introduction

This compound is a substituted aromatic sulfide that, while not a household name, represents a class of chemical structures pivotal to synthetic chemistry and discovery pipelines. Its utility lies in its potential as a versatile chemical intermediate and a scaffold for building more complex molecules. For researchers in drug development and materials science, understanding the fundamental properties, safe handling protocols, and synthetic utility of such building blocks is paramount. This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its chemical nature and the necessary protocols for its safe and effective use in a laboratory setting.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These parameters dictate storage conditions, solvent choices, and analytical methods.

Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 4163-79-5 | [1] |

| Molecular Formula | C₉H₁₂S | [1][2] |

| Molecular Weight | 152.26 g/mol | [1] |

| InChI Key | ITVXUDPAZIIEKD-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C(=CC=C1)C)SC | [2] |

| EC Number | 673-601-4 | [1] |

Physicochemical Data

The physical properties of this compound indicate it is a combustible liquid with low water solubility, requiring specific handling and storage considerations.

| Property | Value | Method/Conditions | Source |

| Appearance | Light yellow liquid | - | [3] |

| Odor | Stench | - | [3] |

| Boiling Point | 188 °C (370 °F) | Literature | |

| Melting Point | -15 °C (5 °F) | Literature | |

| Density | 1.057 g/mL | at 20 °C (68 °F) | |

| log P (octanol/water) | 2.9 | OECD Test Guideline 117 |

The partition coefficient (log P) of 2.9 suggests that bioaccumulation is not expected to be a significant concern.

Section 2: Synthesis and Reactivity Insights

While numerous synthetic routes may exist, a logical and common approach for preparing thioanisoles is through the Williamson ether synthesis analogue for sulfides. This involves the S-alkylation of a corresponding thiophenol.

Proposed Synthetic Pathway: S-Alkylation of 2,6-Dimethylthiophenol

The synthesis of this compound can be efficiently achieved by reacting 2,6-dimethylthiophenol with a suitable methylating agent in the presence of a base. This pathway is favored for its high efficiency and straightforward execution.

-

Deprotonation: The acidic proton of the thiol group on 2,6-dimethylthiophenol is readily removed by a moderately strong base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic thiophenolate anion.

-

Nucleophilic Attack: The resulting thiophenolate anion acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., methyl iodide, dimethyl sulfate). This Sₙ2 reaction forms the desired thioether bond, yielding this compound.

The choice of a non-protic solvent like acetone or acetonitrile is crucial as it prevents interference with the nucleophile and facilitates the Sₙ2 mechanism.

Caption: General laboratory workflow for a chemical spill response.

Section 4: Potential Applications in Research and Drug Development

While specific applications of this compound in marketed drugs are not prominent, its structure is highly relevant to medicinal chemistry. Substituted aromatic compounds serve as crucial building blocks and scaffolds in the synthesis of new therapeutic agents. [4][5]

-

Scaffold for Analogue Synthesis: The thioanisole core, with its defined substitution pattern, is an excellent starting point for creating a library of related compounds. Medicinal chemists can modify the methyl groups, the aromatic ring, or the sulfur atom to perform structure-activity relationship (SAR) studies. These studies are fundamental to optimizing a lead compound's efficacy, selectivity, and pharmacokinetic properties.

-

Intermediate for Heterocyclic Chemistry: The sulfur atom can participate in various cyclization reactions to form sulfur-containing heterocycles, such as benzothiophenes. [6]Many biologically active molecules and drugs are based on such heterocyclic ring systems.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, this compound or its derivatives could be used in FBDD screening to identify fragments that bind to a biological target. These fragments then serve as starting points for developing more potent, drug-like molecules.

The utility of such intermediates is foundational to the pharmaceutical industry's ability to innovate and construct the complex molecular architectures required for novel therapeutics. [5]

Section 5: Experimental Protocol: Safe Handling and Gravimetric Transfer

This protocol describes a self-validating system for the safe handling and accurate weighing of this compound, designed to minimize exposure and ensure experimental precision.

Objective: To accurately weigh a target mass of this compound for use in a chemical reaction.

Materials:

-

This compound

-

Appropriate reaction vessel or vial

-

Analytical balance

-

Glass Pasteur pipette and bulb

-

Beaker for temporary waste

Personal Protective Equipment (PPE):

-

Safety goggles

-

Nitrile gloves

-

Flame-retardant lab coat

Procedure:

-

Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place all necessary materials, including a labeled waste container, inside the fume hood.

-

Balance Tare: Place the empty, capped reaction vessel on the analytical balance and press the "tare" or "zero" button.

-

Initial Transfer: Remove the cap from the reaction vessel. Uncap the this compound stock bottle. Using a clean glass Pasteur pipette, carefully draw a small amount of the liquid.

-

Dispensing: Transfer the liquid from the pipette into the reaction vessel dropwise. Causality Note: A slow, dropwise addition prevents splashing and allows for precise mass control.

-

Mass Check: Cap the reaction vessel and place it back on the analytical balance to check the mass.

-

Adjustment: If more material is needed, repeat steps 4 and 5. If too much has been added, carefully remove a small amount with a clean pipette and dispense it into the temporary waste beaker. Never return excess chemical to the stock bottle to prevent contamination.

-

Finalization: Once the target mass (± acceptable error) is achieved, securely cap the reaction vessel and the stock bottle.

-

Cleanup: Dispose of the used Pasteur pipette and any contaminated wipes in the designated solid hazardous waste container. Rinse the temporary waste beaker with an appropriate solvent (e.g., acetone) into a liquid hazardous waste container.

-

Post-Procedure: Wipe down the work surface inside the fume hood. Remove gloves and wash hands thoroughly with soap and water.

References

-

This compound - LookChem. [Link]

-

This compound (C9H12S) - PubChemLite. [Link]

-

The Chemical Intermediate Landscape: Exploring Applications of 2,6-Dimethylanisole - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,6-Dimethylanisole | C9H12O | CID 66088 - PubChem. [Link]

-

Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. PubChemLite - this compound (C9H12S) [pubchemlite.lcsb.uni.lu]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,6-Dimethylthioanisole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-dimethylthioanisole. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. We will explore the theoretical underpinnings of its solubility, predictive assessments based on molecular structure, and detailed, field-proven methodologies for empirical determination.

Introduction to this compound: A Molecule of Interest

This compound, also known as 1,3-dimethyl-2-(methylthio)benzene, is an aromatic organic compound with the chemical formula C₉H₁₂S[1]. Its structure features a benzene ring substituted with two methyl groups at positions 2 and 6, and a methylthio (thioether) group at position 1. This unique arrangement of functional groups dictates its physicochemical properties and, consequently, its solubility profile. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a synthetic intermediate, in materials science, and in the development of novel pharmaceuticals where solubility directly impacts bioavailability and formulation.

Key Physical and Chemical Properties (Inferred and Reported for Related Compounds):

| Property | Value/Description | Source |

| Molecular Formula | C₉H₁₂S | [1] |

| Molecular Weight | 152.26 g/mol | [1] |

| Appearance | Likely a liquid at room temperature, similar to related structures. | N/A |

| Boiling Point | Estimated to be around 188 °C, similar to 2,6-dimethylaniline. | |

| Density | Estimated to be around 1.057 g/mL, similar to 2,6-dimethylaniline. | |

| Partition Coefficient (log P) | Predicted to be approximately 2.9 to 3.15, indicating significant lipophilicity.[2] | [2] |

Theoretical Principles and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible.[3][4] The structure of this compound provides key insights into its expected solubility.

The benzene ring and two methyl groups are nonpolar and contribute to van der Waals forces. The methylthio group introduces a degree of polarity due to the sulfur atom's lone pairs of electrons, allowing for dipole-dipole interactions. However, the overall molecule is predominantly nonpolar and lipophilic, as indicated by its predicted high log P value.[2]

Based on these structural features, we can predict the following solubility behavior:

-

High Solubility in Nonpolar Solvents: Due to its significant nonpolar character, this compound is expected to be highly soluble in nonpolar solvents such as hexane, cyclohexane, toluene, and diethyl ether.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) should be effective at dissolving this compound.

-

Limited Solubility in Polar Protic Solvents: Polar protic solvents such as methanol, ethanol, and especially water are expected to be poor solvents for this compound due to its inability to form strong hydrogen bonds.

Experimental Determination of Solubility: A Methodological Approach

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed through simple miscibility tests. This provides a rapid indication of suitable solvent systems for further quantitative analysis.

Protocol for Qualitative Solubility Testing:

-

Preparation: In a series of small, labeled test tubes, add approximately 25 mg of this compound.

-

Solvent Addition: To each test tube, add 0.75 mL of a selected solvent in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

-

Observation: Visually inspect the mixture for complete dissolution (a clear, single-phase solution). If the compound dissolves, it is considered soluble. If a solid remains or two phases are present, it is deemed insoluble or partially soluble.[3][5]

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each tested solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[6][7]

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Detailed Protocol for the Shake-Flask Method:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm PTFE).[8]

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method.

Analytical Techniques for Quantification

The choice of analytical technique is critical for accurate solubility determination.[8]

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method.[4][6][8] A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the analyte in the saturated solution can then be determined by comparing its peak area to the calibration curve.

-

UV-Visible Spectroscopy: If this compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification.[9][10] A Beer-Lambert law calibration plot of absorbance versus concentration must be generated.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Table of Expected Solubility for this compound:

| Solvent Class | Solvent Example | Predicted Solubility (at 25 °C) | Intermolecular Forces |

| Nonpolar | Hexane | High | Van der Waals |

| Toluene | High | Van der Waals, π-π stacking | |

| Polar Aprotic | Acetone | Moderate to High | Dipole-dipole, Van der Waals |

| Tetrahydrofuran (THF) | Moderate to High | Dipole-dipole, Van der Waals | |

| Polar Protic | Ethanol | Low to Moderate | Dipole-dipole, weak H-bonding |

| Water | Very Low / Insoluble | Primarily Van der Waals vs. strong H-bonding in water |

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound was not found, data from related compounds such as 2,6-dimethylaniline and 2,6-dimethylthiophenol suggest that appropriate safety precautions should be taken.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[13][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11][13]

Conclusion

This guide has provided a detailed framework for understanding, predicting, and determining the solubility of this compound in organic solvents. By combining theoretical principles with robust experimental methodologies, researchers can confidently characterize the solubility profile of this compound, enabling its effective use in further scientific endeavors. The emphasis on validated analytical techniques ensures the generation of reliable and reproducible data, which is paramount in scientific research and development.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

-

Pan, L., Ho, Q., Beveridge, M., & Lim, C. S. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 923–929. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26).

- Solubility of Organic Compounds. (2023, August 31).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- Solubility Screening by UPLC-MS/MS - Waters Corporation. (n.d.).

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).

- This compound (C9H12S) - PubChemLite. (n.d.).

- 2,6-DIMETHYLANISOLE 1004-66-6 wiki. (n.d.).

- Safety Data Sheet: 2,6-Dimethylbenzenethiol - Chemos GmbH&Co.KG. (n.d.).

- 2,6-Dimethylthiane - Chemical & Physical Properties by Cheméo. (n.d.).

-

2,6-Dimethylthiophenol | C8H10S | CID 61045 - PubChem - NIH. (n.d.). Retrieved from [Link]

- Solubility of Organic Compounds in DMI (At Room Temperature) - Mitsui Chemicals. (n.d.).

-

2,6-Dimethylanisole | C9H12O | CID 66088 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H12S) [pubchemlite.lcsb.uni.lu]

- 2. 2,6-Dimethylthiophenol | C8H10S | CID 61045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. pharmaguru.co [pharmaguru.co]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Molecular formula and weight of 2,6-Dimethylthioanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethylthioanisole (C₉H₁₂S), a substituted aryl thioether of interest in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, provides a validated synthesis protocol, and explores its spectroscopic signature. The guide is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Core Compound Profile

This compound, systematically named 1,3-dimethyl-2-(methylthio)benzene, is an aromatic organosulfur compound. Its structure, featuring a thioether linkage flanked by two methyl groups on the benzene ring, presents unique steric and electronic properties that make it a valuable building block in organic synthesis. The thioether moiety is a critical pharmacophore in numerous approved drugs, valued for its ability to influence metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles. The strategic placement of the methyl groups in this compound offers a scaffold with defined steric hindrance, which can be exploited to fine-tune molecular interactions in drug design and catalysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂S | [1] |

| Molecular Weight | 152.26 g/mol | ECHEMI[2] |

| CAS Number | 4163-79-5 | Alfa Chemistry[3] |

| IUPAC Name | 1,3-dimethyl-2-(methylthio)benzene | PubChemLite[1] |

| SMILES | CC1=C(C(=CC=C1)C)SC | PubChemLite[1] |

| InChI | InChI=1S/C9H12S/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3 | PubChemLite[1] |

| InChIKey | ITVXUDPAZIIEKD-UHFFFAOYSA-N | PubChemLite[1] |

Synthesis of this compound: A Validated Protocol

The most direct and efficient synthesis of this compound is achieved through the S-methylation of its precursor, 2,6-dimethylthiophenol. This nucleophilic substitution reaction is a robust and widely applicable method for the formation of aryl thioethers.

Causality of Experimental Choices:

The selection of a strong base, such as sodium hydride (NaH) or a hydroxide salt, is critical for the deprotonation of the weakly acidic thiol group of 2,6-dimethylthiophenol, forming a highly nucleophilic thiophenolate anion. The choice of the methylating agent, typically an electrophile like methyl iodide (MeI), provides a reactive methyl group for the subsequent nucleophilic attack by the thiophenolate. A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is chosen to solubilize the reactants and facilitate the Sₙ2 reaction pathway while minimizing unwanted side reactions.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dimethylthiophenol (1.0 eq).

-

Solvation: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

-

Methylation: Slowly add methyl iodide (MeI, 1.2 eq) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methylthio (S-CH₃) protons, a singlet for the two equivalent aromatic methyl (Ar-CH₃) protons, and a multiplet for the three aromatic protons. The integration of these signals will correspond to a 3:6:3 proton ratio.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the methylthio carbon, the aromatic methyl carbons, and the aromatic carbons. Due to the symmetry of the molecule, four signals are expected for the aromatic carbons.

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Peaks |

| ¹H NMR (CDCl₃) | Aromatic CH: ~7.0-7.2 ppm (m, 3H), Ar-CH₃: ~2.4 ppm (s, 6H), S-CH₃: ~2.2 ppm (s, 3H) |

| ¹³C NMR (CDCl₃) | Aromatic C-S: ~140 ppm, Aromatic C-CH₃: ~138 ppm, Aromatic CH: ~128-130 ppm, Ar-CH₃: ~20 ppm, S-CH₃: ~15 ppm |

| Mass Spectrometry (EI) | [M]⁺: m/z = 152 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) at m/z = 152, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and other characteristic cleavages of the thioether linkage. The predicted collision cross section data for various adducts can be found in the PubChemLite database[1].

Applications and Research Significance

While specific applications of this compound are not extensively documented in the literature, its structural motifs are of significant interest in medicinal chemistry and materials science.

-

Medicinal Chemistry: Aryl thioethers are integral components of many pharmaceuticals. The thioether linkage can act as a stable, lipophilic spacer and can be oxidized in vivo to the corresponding sulfoxide and sulfone, which may have altered biological activities. The 2,6-dimethyl substitution pattern provides a sterically hindered environment around the sulfur atom, which can influence its metabolic fate and interaction with biological targets. Derivatives of related sulfur-containing heterocycles, such as benzothiazoles, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

-

Organic Synthesis: As a functionalized aromatic compound, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The thioether group can be further functionalized, for example, through oxidation or by acting as a directing group in electrophilic aromatic substitution reactions.

Conclusion

This compound is a valuable chemical entity with potential applications in various fields of chemical research. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol, and an outline of its spectroscopic characteristics. The information presented herein is intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

PubChemLite. This compound (C9H12S). [Link]

-

Beilstein Journals. Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. [Link]

-

RSC Publishing. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe - The Royal Society of Chemistry. [Link]

-

PubMed. Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. [Link]

Sources

A Comprehensive Technical Guide to 1,3-Dimethyl-2-(methylthio)benzene (2,6-Dimethylthioanisole)

Abstract: This technical guide provides an in-depth analysis of 1,3-Dimethyl-2-(methylthio)benzene, a compound commonly referred to as 2,6-Dimethylthioanisole. The primary objective of this document is to clarify its formal nomenclature according to IUPAC standards and to provide a comprehensive overview of its chemical and physical properties. We will delve into its synthesis, spectroscopic characterization, chemical reactivity, and potential applications, drawing upon established chemical principles and available data. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a detailed understanding of this specific aromatic thioether. A critical distinction is also drawn between this compound and the structurally similar, often confused, 2,6-Dimethylthiophenol.

Compound Identification and Nomenclature

A precise understanding of a molecule begins with its unambiguous identification through standardized nomenclature. While commonly known as this compound, this name is not the preferred designation under the International Union of Pure and Applied Chemistry (IUPAC) system.

IUPAC Name and Structural Clarification

The parent structure, "thioanisole," refers to a methylthio group (-SCH₃) attached to a benzene ring. When two methyl groups are added at the 2 and 6 positions relative to the methylthio group, the resulting structure is more systematically named based on the benzene ring as the parent.

-

Preferred IUPAC Name: 1,3-Dimethyl-2-(methylthio)benzene [1]

-

Common Name: this compound

-

Synonyms: 2-Methylsulfanyl-1,3-dimethylbenzene

This nomenclature treats the benzene ring as the primary structure, with three substituents: two methyl groups at positions 1 and 3, and a methylthio group at position 2.

Chemical Structure and Identifiers

The structural representation and key identifiers are crucial for database searches and regulatory compliance.

Caption: Chemical structure of 1,3-Dimethyl-2-(methylthio)benzene.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂S | [1] |

| Molecular Weight | 152.26 g/mol | [1] |

| CAS Number | 16379-58-5 | [2] |

| PubChem CID | 525338 | [1] |

| InChIKey | ITVXUDPAZIIEKD-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=CC=C1)C)SC |[1] |

Critical Distinction: this compound vs. 2,6-Dimethylthiophenol

It is imperative to distinguish 1,3-Dimethyl-2-(methylthio)benzene from the more commonly referenced 2,6-Dimethylthiophenol (CAS: 118-72-9).[3][4] The latter compound possesses a thiol functional group (-SH) instead of a methylthio group (-SCH₃). This seemingly minor structural difference results in vastly different chemical reactivity, physical properties, and biological activities. 2,6-Dimethylthiophenol is a weak acid and a potent nucleophile, while the thioanisole derivative is a non-acidic thioether. The confusion often arises from the shared "2,6-Dimethyl" substitution pattern. Researchers must verify the CAS number to ensure they are working with the correct compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and application. The data for 1,3-Dimethyl-2-(methylthio)benzene is primarily based on predictive models, which provide a reliable estimate for research and development purposes.

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| XlogP | 3.2 | A measure of lipophilicity.[1] |

| Boiling Point | ~200-220 °C | Estimated based on structurally similar compounds. |

| Density | ~1.0 g/cm³ | Estimated. |

| Refractive Index | ~1.56 | Estimated. |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic thioethers. |

| Odor | Sulfurous, potentially unpleasant | A common characteristic of organosulfur compounds.[5] |

Synthesis and Purification

The most direct and logical synthesis of 1,3-Dimethyl-2-(methylthio)benzene involves the S-methylation of its corresponding thiophenol precursor, 2,6-Dimethylthiophenol. This pathway is efficient and utilizes readily available starting materials.

Synthetic Protocol: S-Methylation of 2,6-Dimethylthiophenol

This protocol describes a standard laboratory-scale synthesis. The causality behind the choice of reagents is to deprotonate the acidic thiol to form a potent thiolate nucleophile, which then attacks the methylating agent in a classic SN2 reaction.

Materials:

-

2,6-Dimethylthiophenol (CAS: 118-72-9)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

-

Solvent: Ethanol, Acetone, or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,6-Dimethylthiophenol in the chosen solvent. Add 1.1 equivalents of a base (e.g., NaOH) and stir at room temperature for 30 minutes. The formation of the sodium thiolate salt is typically immediate.

-

Methylation: Cool the mixture in an ice bath. Slowly add 1.1 equivalents of the methylating agent (e.g., Methyl Iodide) dropwise. Caution: Methylating agents are toxic and carcinogenic; handle with extreme care in a fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting thiophenol.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-